N-{(E)-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino][(4-phenoxyphenyl)amino]methylidene}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{(E)-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino][(4-phenoxyphenyl)amino]methylidene}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of pyrimidine, phenoxyphenyl, and benzamide groups, which contribute to its diverse chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino][(4-phenoxyphenyl)amino]methylidene}benzamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-methyl-6-oxo-1,6-dihydropyrimidine-2-amine and 4-phenoxyphenylamine, followed by the addition of benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-{(E)-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino][(4-phenoxyphenyl)amino]methylidene}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-{(E)-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino][(4-phenoxyphenyl)amino]methylidene}benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of N-{(E)-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino][(4-phenoxyphenyl)amino]methylidene}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it could inhibit the activity of a particular enzyme by binding to its active site, thereby preventing substrate conversion and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-{(E)-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methyliden}benzamid
- N-{(E)-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino][(4-chlorphenyl)amino]methyliden}benzamid
Einzigartigkeit
N-{(E)-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino][(4-phenoxyphenyl)amino]methyliden}benzamid zeichnet sich durch seine Phenoxyphenylgruppe aus, die einzigartige elektronische und sterische Eigenschaften verleiht. Diese strukturelle Besonderheit kann die Reaktivität und Bindungsaffinität der Verbindung beeinflussen und sie zu einem wertvollen Kandidaten für spezifische Anwendungen in der medizinischen Chemie und Materialwissenschaft machen.
Eigenschaften
Molekularformel |
C25H21N5O3 |
---|---|
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
N-[(Z)-N'-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-N-(4-phenoxyphenyl)carbamimidoyl]benzamide |
InChI |
InChI=1S/C25H21N5O3/c1-17-16-22(31)28-24(26-17)30-25(29-23(32)18-8-4-2-5-9-18)27-19-12-14-21(15-13-19)33-20-10-6-3-7-11-20/h2-16H,1H3,(H3,26,27,28,29,30,31,32) |
InChI-Schlüssel |
DWEABJKCZAJYDB-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC(=O)NC(=N1)/N=C(/NC2=CC=C(C=C2)OC3=CC=CC=C3)\NC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC(=O)NC(=N1)N=C(NC2=CC=C(C=C2)OC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.